2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan and p-tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of new thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution at the thioether linkage can produce a variety of thioether derivatives.
Scientific Research Applications
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its imidazole ring can bind to metal ions, influencing enzymatic activities or acting as a catalyst in chemical reactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule featuring multiple heterocyclic rings, particularly imidazole and furan moieties. Its structure suggests significant potential for various biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O2S, with a molecular weight of approximately 403.5 g/mol. The presence of a furan ring contributes to its reactivity, while the imidazole ring is known for its biological significance.
Property | Value |
---|---|
Molecular Formula | C23H21N3O2S |
Molecular Weight | 403.5 g/mol |
Structural Features | Furan, Imidazole, Thioacetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazole ring, introduction of the furan group, and finalization through thioacetamide linkage. The synthetic route often employs techniques such as:
- Imidazole Ring Formation : Condensation reactions involving glyoxal and ammonia.
- Furan Group Introduction : Alkylation using furan-2-ylmethyl halides.
- Thioacetamide Linkage : Final coupling reactions to form the complete structure.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit notable anticancer activity. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. In a study assessing various imidazole derivatives, some showed IC50 values in the range of 80–200 nM against multiple cancer cell lines including HCT-15 and HeLa cells .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | HCT-15 | 100 |
Compound B | HeLa | 200 |
2-((1-(furan... | (Pending Study) | (Pending Data) |
Antimicrobial Activity
Similar compounds have also demonstrated antimicrobial properties. The presence of the thiol group in the structure may enhance its ability to interact with microbial enzymes or receptors, potentially leading to inhibitory effects on bacterial growth .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can modulate enzyme activity, while the furan and thioacetamide groups may facilitate cellular interactions that lead to biological responses.
Case Studies
A detailed case study on related compounds has shown that modifications to the imidazole ring can significantly affect biological activity. For example, substituents on the phenyl group adjacent to the thioacetamide linkage were found to enhance potency against certain cancer cell lines.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-17-9-11-18(12-10-17)21-14-24-23(26(21)15-20-8-5-13-28-20)29-16-22(27)25-19-6-3-2-4-7-19/h2-14H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXCWRNMHNDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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